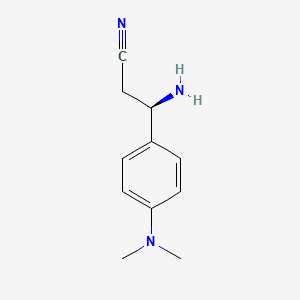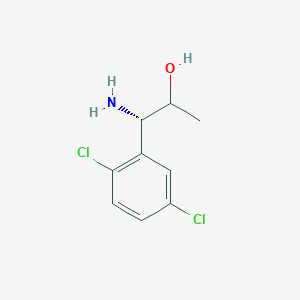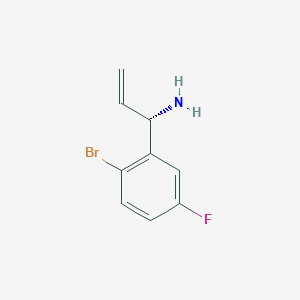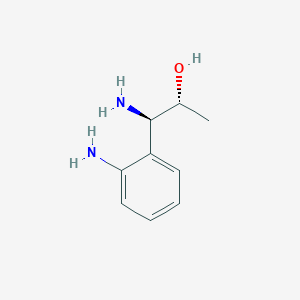
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is a chiral compound with two amino groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or the use of chiral catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes, often using catalytic hydrogenation techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(2-aminophenyl)propan-2-OL: A stereoisomer with different biological activity.
1-Amino-2-phenylpropan-2-OL: Lacks the additional amino group, leading to different reactivity and applications.
2-Amino-1-phenylpropan-1-OL: Another structural isomer with distinct properties.
Uniqueness
(1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its dual amino groups and hydroxyl group make it versatile for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
VDWXMALBALMJRC-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1N)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


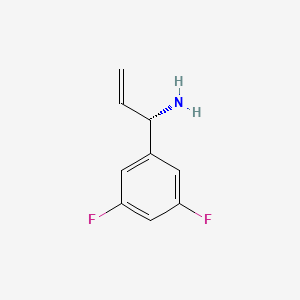
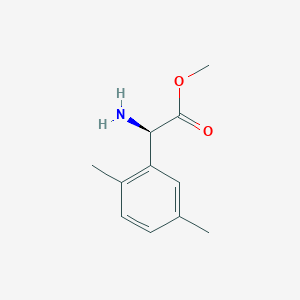
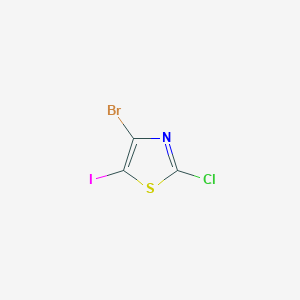
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
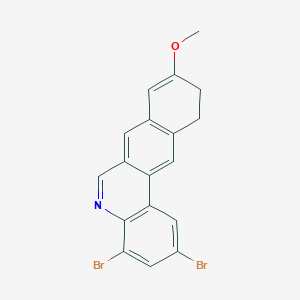
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
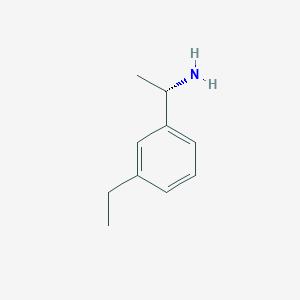
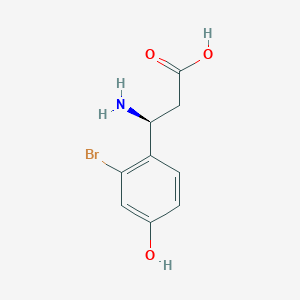

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
